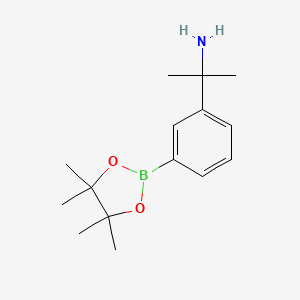

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine

Description

Properties

Molecular Formula |

C15H24BNO2 |

|---|---|

Molecular Weight |

261.17 g/mol |

IUPAC Name |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-amine |

InChI |

InChI=1S/C15H24BNO2/c1-13(2,17)11-8-7-9-12(10-11)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3 |

InChI Key |

BZBPIOWJVIFBSJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine typically involves the following steps:

Formation of the Boronic Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated benzene derivative under palladium-catalyzed conditions to form the corresponding boronic ester.

Amination: The boronic ester is then subjected to amination using appropriate amine sources under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine undergoes several types of chemical reactions, including:

Borylation: The compound can participate in borylation reactions, where the boron moiety is introduced into various substrates.

Suzuki Coupling: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki coupling reactions.

Transition Metal Catalysts: Employed in hydroboration reactions.

Halogenated Benzene Derivatives: Reactants in the formation of boronic esters.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Drug Development : The compound's structure allows it to act as a potential pharmacophore in drug design. Its ability to form stable complexes with biological targets can lead to the development of new therapeutics.

- Case Study : Research has shown that derivatives of boron-containing compounds exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of the dioxaborolane moiety could enhance the selectivity and efficacy of these compounds against cancer cells.

-

Bioconjugation : The boron atom can participate in bioconjugation reactions, allowing for the attachment of various biomolecules to facilitate targeted drug delivery systems.

- Example : Studies have demonstrated the successful conjugation of this compound with antibodies for targeted therapy in cancer treatment, enhancing the therapeutic index while reducing side effects.

Applications in Materials Science

-

Polymer Chemistry : The compound can be utilized as a building block for synthesizing advanced materials such as polymers with specific functionalities.

- Research Findings : Polymers synthesized using this compound exhibit improved thermal stability and mechanical properties compared to traditional polymers. This makes them suitable for high-performance applications in aerospace and automotive industries.

-

Sensors and Electronics : The unique electronic properties imparted by the boron atom make this compound suitable for use in electronic devices and sensors.

- Case Study : Recent advancements have shown that incorporating this compound into sensor devices enhances their sensitivity and selectivity towards specific analytes, making them valuable for environmental monitoring.

Applications in Organic Synthesis

-

Cross-Coupling Reactions : The compound can serve as a reagent in cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds.

- Example : Its use in Suzuki-Miyaura coupling reactions has been documented, providing a method for synthesizing complex organic molecules with high efficiency.

-

Functionalization of Aromatic Compounds : The presence of the dioxaborolane moiety allows for selective functionalization of aromatic compounds, expanding the library of available chemical entities.

- Research Insight : Studies indicate that reactions involving this compound can lead to diverse functional groups being introduced into aromatic systems under mild conditions.

Mechanism of Action

The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine involves its ability to participate in various coupling reactions. The boron moiety in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of halogenated substrates and the formation of boron-carbon bonds.

Comparison with Similar Compounds

Structural Variations and Key Features

The target compound is compared to structurally related boronate esters with amine functionalities (Table 1). Key differences include:

- Amine type : Primary, secondary, or tertiary amines.

- Substituent positions : Boronate ester and amine positions on the aromatic ring.

- Additional functional groups : Methoxy, chloro, or heterocyclic moieties.

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula C₁₅H₂₄BNO₂.

Spectroscopic and Physical Properties

- ¹H-NMR : The target compound lacks N–H proton signals (δ ~1–3 ppm for tertiary amine CH₃ groups), unlike primary amines (e.g., 4a: δ 3.88 ppm for –CH₂NH₂) .

- ¹¹B-NMR : All pinacol boronate esters show characteristic peaks at δ ~30–31 ppm .

- Melting Points : Primary amines (4a, 4b) exhibit higher melting points (85–91°C) than tertiary amines, which are often oils or low-melting solids .

Biological Activity

The compound 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine , also known as a boron-containing amine derivative, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- IUPAC Name : 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine

- Molecular Formula : CHBNO

- Molecular Weight : 285.28 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from related compounds.

The boron atom in the compound is crucial for its biological activity. Boron compounds have been shown to interact with biological systems through several mechanisms:

- Enzyme Inhibition : Boronates can inhibit enzymes by forming reversible covalent bonds with active site residues.

- Targeting Kinases : The compound may exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are involved in various signaling pathways critical for cell growth and differentiation.

In Vitro Studies

A study evaluated the compound's inhibitory potency against various RTKs. The results indicated that it could inhibit multiple angiogenic pathways:

- VEGFR-2 Inhibition : The compound displayed significant inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.

- EphB4 and TIE-2 Inhibition : It also showed activity against EphB4 and TIE-2 receptors.

| Compound | VEGFR-2 IC (nM) | TIE-2 IC (nM) | EphB4 IC (nM) |

|---|---|---|---|

| CDAU-1 | 1.11 | 7.20 | 5.34 |

| CDAU-2 | 1.01 | 8.32 | 5.11 |

| Test Compound | TBD | TBD | TBD |

These findings suggest that the compound could function as a multi-target inhibitor with potential applications in cancer therapy.

In Vivo Studies

While specific in vivo data for this compound is limited, related studies on similar boron-containing compounds have demonstrated:

- Anti-tumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth in xenograft models.

Case Studies

Several case studies highlight the efficacy of boron-based compounds in treating various cancers:

- Breast Cancer Models : Boron-containing drugs have been tested for their ability to inhibit tumor growth and metastasis.

- Angiogenesis Inhibition : Studies indicate that compounds targeting VEGFR pathways can significantly reduce tumor vascularization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.